

A Technical Guide to the Biosynthesis of Ajmalicine

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This document provides a comprehensive technical overview of the biosynthesis of **ajmalicine**, a prominent terpenoid indole alkaloid (TIA). **Ajmalicine**, sourced from plants like Catharanthus roseus and Rauvolfia serpentina, is a crucial antihypertensive drug used in treating cardiovascular disorders and circulatory diseases.[1][2] This guide details the biosynthetic pathway, its complex regulation, quantitative production data, and key experimental methodologies for its study.

The Core Biosynthetic Pathway

The biosynthesis of **ajmalicine** is a complex, highly compartmentalized process involving precursors from two major metabolic pathways: the shikimate pathway and the methylerythritol phosphate (MEP) pathway.[3] The shikimate pathway provides the indole precursor, tryptamine, while the MEP pathway supplies the terpenoid precursor, secologanin.[3][4]

The key steps are as follows:

- Tryptamine Formation: The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by the enzyme Tryptophan decarboxylase (TDC) to produce tryptamine.[4][5] This is considered a critical link between primary and secondary metabolism.[6]
- Secologanin Formation: The MEP pathway generates geranyl diphosphate (GPP). A series
 of enzymatic reactions, including those catalyzed by Geraniol 10-hydroxylase (G10H) and

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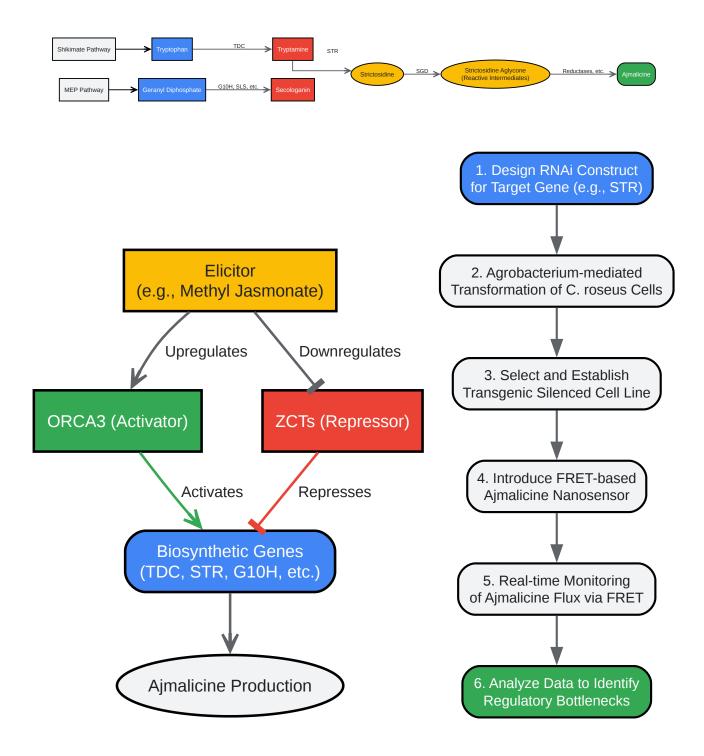




Secologanin synthase (SLS), convert GPP into the iridoid monoterpenoid, secologanin.[1][7]

- Strictosidine Synthesis: In the plant cell vacuole, Strictosidine synthase (STR) catalyzes the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form the central TIA precursor, strictosidine.[3][5][8] This glucoalkaloid's formation is a pivotal entry point for the synthesis of over 2,000 TIAs.[8]
- Formation of **Ajmalicine** Precursors: Strictosidine is exported from the vacuole to the cytosol and subsequently deglycosylated by the nuclear-localized enzyme Strictosidine β-D-glucosidase (SGD).[3][8] This creates a highly reactive aglycone, which rearranges into intermediates like 4,21-dehydrogeissoschizine and cathenamine.[5][8]
- Final Conversion to Ajmalicine: A series of uncharacterized enzymatic steps, likely involving reductases, convert these intermediates into the heteroyohimbine-type alkaloid, ajmalicine.
 [8]





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